
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This particular compound is characterized by its long alkyl chain, which imparts unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N,N,2-Tetramethylpropan-2-amine) and tetradecyl iodide.
Reaction Conditions: The reaction is conducted in an organic solvent such as acetonitrile or ethanol. The temperature is maintained between 50-70°C, and the reaction is allowed to proceed for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process includes:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.
Quality Control: Analytical techniques such as HPLC and NMR are used to monitor the purity and composition of the product.
Safety Measures: Proper handling and storage of reactants and products to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include hydroxylated or alkoxylated derivatives.
Oxidation Products: Oxidation can lead to the formation of N-oxides.
Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.
Scientific Research Applications
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide involves its interaction with cell membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium group interacts with negatively charged sites on proteins and other biomolecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N,N,2-Tetramethyl-1,3-propanediamine
- N,N,N,2-Tetramethyl-1,6-hexanediamine
Comparison
- Structural Differences : While similar compounds have shorter alkyl chains or different functional groups, N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide is unique due to its long tetradecyl chain.
- Functional Properties : The long alkyl chain imparts enhanced surfactant properties, making it more effective in disrupting lipid bilayers and interacting with hydrophobic regions of biomolecules.
- Applications : The unique structure of this compound makes it particularly suitable for applications requiring strong surfactant activity and membrane disruption.
Properties
CAS No. |
58230-02-7 |
|---|---|
Molecular Formula |
C21H44INO2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1-tetradecanoyloxypropan-2-yl)azanium;iodide |
InChI |
InChI=1S/C21H44NO2.HI/c1-7-8-9-10-11-12-13-14-15-16-17-18-20(23)24-19-21(2,3)22(4,5)6;/h7-19H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
FLDLJVCYMCNUOA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(C)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
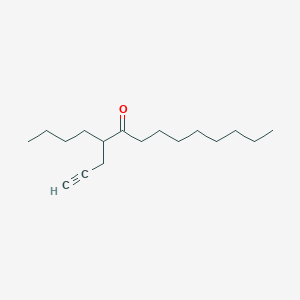
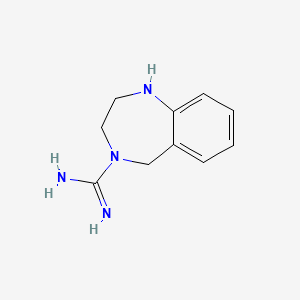
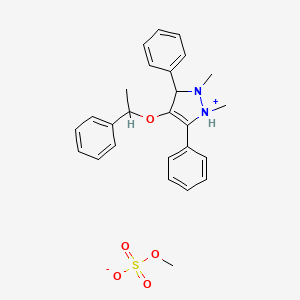
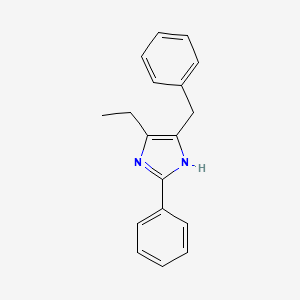

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
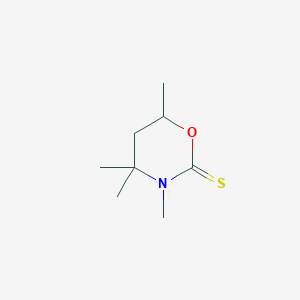
![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)

